molecular formula C8H9N5O3S2 B071117 N4-(2-Hydrazino-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 175203-26-6

N4-(2-Hydrazino-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B071117
CAS No.: 175203-26-6
M. Wt: 287.3 g/mol
InChI Key: DLLYSGSUPSUOPT-UHFFFAOYSA-N
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Description

N4-(2-Hydrazino-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide (HZ4) is a novel compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzothiadiazole family, which is known for its diverse biological and medicinal properties. HZ4 has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Synthesis and Biological Activities

N4-(2-Hydrazino-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide and its derivatives have been explored for their potential in various scientific research areas, primarily focusing on their synthesis and biological activities. These compounds, characterized by their sulfonamide group, have shown a range of biological activities, including antimicrobial, antiviral, and antimalarial properties, as well as their potential in anticancer studies.

  • Antimicrobial and Antiviral Activities : Research on sulfonamide derivatives, including compounds similar to this compound, has revealed their significant antimicrobial and antiviral activities. These compounds have been synthesized and tested against various microbial strains and viruses, showcasing their potential in combating infectious diseases (El-Morsy, 2014; Chen et al., 2010).

  • Antimalarial and COVID-19 Research : Investigations into the reactivity of sulfonamide compounds have included their evaluation as antimalarial agents, with some studies also exploring their utility in COVID-19 research. These studies involve computational calculations and molecular docking to understand the compounds' interactions with biological targets, offering insights into their mechanism of action and potential therapeutic applications (Fahim & Ismael, 2021).

  • Anticancer Potential : The synthesis of sulfonamide derivatives, including those structurally related to this compound, has been directed towards evaluating their antiproliferative effects against various cancer cell lines. These studies contribute to the search for novel anticancer agents, with some compounds showing promising activity in vitro (Al-Soud et al., 2010).

Chemical Analysis and Sensing Applications

Apart from biological activities, derivatives of this compound have been utilized in chemical analysis, particularly in the development of fluorescent labeling reagents for the determination of various compounds in high-performance liquid chromatography (HPLC). These applications underscore the versatility of sulfonamide derivatives in scientific research beyond their biological properties (Iwata et al., 1997).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context. For example, sulfonamides are known to inhibit bacterial enzymes, while hydrazines can have various effects depending on their specific structures .

Future Directions

The potential applications of this compound would depend on its physical, chemical, and biological properties. It could be of interest in various fields such as medicinal chemistry, materials science, or chemical biology, depending on its specific activities .

Properties

IUPAC Name

N-(2-hydrazinyl-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O3S2/c9-11-7(14)4-10-18(15,16)6-3-1-2-5-8(6)13-17-12-5/h1-3,10H,4,9H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLYSGSUPSUOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381256
Record name N-(2-Hydrazinyl-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-26-6
Record name N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Hydrazinyl-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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